2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid
Overview
Description
2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid is a compound that features a nicotinic acid core with a tert-butoxycarbonyl (Boc) protected amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid typically involves the protection of the amine group with a tert-butoxycarbonyl group. This can be achieved using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar protection strategies but on a larger scale. Flow microreactor systems can be employed to enhance the efficiency and sustainability of the process .
Chemical Reactions Analysis
Types of Reactions
2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid can undergo various chemical reactions, including:
Oxidation: The nicotinic acid moiety can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The Boc-protected amine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives of the nicotinic acid moiety, while reduction can produce reduced forms of the compound.
Scientific Research Applications
2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid has several applications in scientific research:
Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid involves its interaction with specific molecular targets. The Boc-protected amine group can be deprotected under acidic conditions, revealing the free amine which can then participate in various biochemical pathways . The nicotinic acid moiety can interact with nicotinic acid receptors, influencing metabolic processes.
Comparison with Similar Compounds
Similar Compounds
4-[(tert-Butoxycarbonyl)amino]phenylboronic Acid: Similar in having a Boc-protected amine group.
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles and shares the Boc protection strategy.
Uniqueness
2-(4-tert-Butoxycarbonylamino-butylamino)-nicotinic acid is unique due to its combination of a nicotinic acid core with a Boc-protected amine group, making it versatile for various synthetic and research applications.
Properties
IUPAC Name |
2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]butylamino]pyridine-3-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23N3O4/c1-15(2,3)22-14(21)18-9-5-4-8-16-12-11(13(19)20)7-6-10-17-12/h6-7,10H,4-5,8-9H2,1-3H3,(H,16,17)(H,18,21)(H,19,20) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDGSWORVIILDO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCCNC1=C(C=CC=N1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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